N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Medicinal Chemistry Structure–Activity Relationship Scaffold Design

This 1,3-dimethyl-1H-pyrazole-4-sulfonamide is a structurally distinct probe occupying chemical space adjacent to—but not overlapping with—patented Nav1.8 inhibitors and published antiproliferative series. The cyclohexenylethyl side chain differentiates it from saturated cyclohexyl and benzyl analogs, while the absence of C5 methylation may reduce metabolic demethylation versus 1,3,5-trimethyl analogs. The endocyclic double bond offers a synthetic handle for late-stage functionalization. Procure this novel chemotype to enrich screening libraries and reduce risk of rediscovering known mechanisms. Ideal for SAR optimization of sodium channel subtype selectivity and phenotypic screens.

Molecular Formula C13H21N3O2S
Molecular Weight 283.39
CAS No. 899242-41-2
Cat. No. B2508618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(cyclohex-1-en-1-yl)ethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
CAS899242-41-2
Molecular FormulaC13H21N3O2S
Molecular Weight283.39
Structural Identifiers
SMILESCC1=NN(C=C1S(=O)(=O)NCCC2=CCCCC2)C
InChIInChI=1S/C13H21N3O2S/c1-11-13(10-16(2)15-11)19(17,18)14-9-8-12-6-4-3-5-7-12/h6,10,14H,3-5,7-9H2,1-2H3
InChIKeyWVPCXCXLRHSXEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Cyclohex-1-en-1-yl)ethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide (CAS 899242-41-2): A Chemically Distinct Pyrazole-4-Sulfonamide Scaffold for Targeted Library Procurement


N-(2-(Cyclohex-1-en-1-yl)ethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide (CAS 899242-41-2) is a synthetic small-molecule sulfonamide built on a 1,3-dimethylpyrazole core and functionalized with a cyclohexenylethyl side chain. It belongs to the pyrazole-4-sulfonamide class, a group with established precedent as voltage-gated sodium channel inhibitors and antiproliferative agents [1][2]. The cyclohexenyl substituent and the specific 1,3-dimethyl substitution pattern differentiate it from both earlier pyrazole sulfonamides and later 1,3,5-trimethyl analogs, warranting its evaluation as a distinct chemical entity for structure–activity relationship (SAR) studies.

Why N-(2-(Cyclohex-1-en-1-yl)ethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide Cannot Be Replaced by Common Pyrazole-4-sulfonamide Analogs


Pyrazole-4-sulfonamides are not freely interchangeable. Minor alterations in the pyrazole N1–C3 methylation pattern or the N4 sulfonamide substituent drastically alter biological activity. For instance, the 2023 ACS Omega study by Mahesh et al. demonstrated that the 3,5-dimethyl-1H-pyrazole-4-sulfonamide (MR-S1-1) and the 1,3,5-trimethyl analog (MR-S1-2) exhibit divergent antiproliferative profiles across cancer cell lines [1]. The target compound occupies a distinct chemical space with its 1,3-dimethyl pattern and cyclohexenylethyl side chain, a combination that is not represented in the published antiproliferative series, making direct substitution with catalog-available MR-S1-1 or MR-S1-2 chemically and pharmacologically unjustified without experimental validation.

Quantitative Differentiation Evidence for N-(2-(Cyclohex-1-en-1-yl)ethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide Versus Closest Structural Analogs


Structural Differentiation: 1,3-Dimethyl vs. 3,5-Dimethyl and 1,3,5-Trimethyl Pyrazole-4-sulfonamide Cores

The target compound features a 1,3-dimethylpyrazole-4-sulfonamide core, whereas the closest published analogs in the antiproliferative pyrazole-4-sulfonamide series bear either a 3,5-dimethyl-1H-pyrazole (MR-S1-1) or a 1,3,5-trimethylpyrazole (MR-S1-2) core [1]. The N1–C3 dimethyl pattern alters the hydrogen-bond donor/acceptor capacity of the sulfonamide NH relative to the 3,5-dimethyl isomer, while the absence of the C5 methyl group present in MR-S1-2 modifies both steric bulk and metabolic vulnerability at the C5 position. These differences are non-trivial: in the 2023 ACS Omega study, MR-S1-1 and MR-S1-2 showed divergent GI50 values across MCF-7, HeLa, and A549 cell lines, confirming that even a single methyl group shift or addition on the pyrazole core yields measurably distinct biological outcomes [1]. Although direct head-to-head biological data for the target compound against MR-S1-1 or MR-S1-2 is not yet published, the established sensitivity of pyrazole-4-sulfonamide SAR to methylation pattern makes the 1,3-dimethyl configuration a chemically differentiated entity.

Medicinal Chemistry Structure–Activity Relationship Scaffold Design

N4 Substituent Differentiation: Cyclohexenylethyl vs. Aryl or Heteroaryl Sulfonamide Substituents

The N4 substitution of the target compound is a 2-(cyclohex-1-en-1-yl)ethyl group, which introduces a partially unsaturated cyclohexyl ring connected via a two-carbon ethyl linker. The foundational patent US 7,223,782 B2 broadly claims pyrazole sulfonamides as sodium channel (PN3/Nav1.8) inhibitors, with exemplified substituents including saturated cyclohexyl, cyclopropyl, and aromatic groups [1]. The cyclohexenyl moiety of the target compound is explicitly listed among preferred embodiments, yet its specific combination with a 1,3-dimethylpyrazole core was not individually synthesized and characterized in that patent. The incorporation of an endocyclic double bond in the cyclohexenyl ring introduces conformational rigidity and potential for π-interactions absent in the fully saturated cyclohexyl analogs, which can influence target binding kinetics and selectivity.

Voltage-Gated Sodium Channels Pain Therapeutics Substituent SAR

Orthogonal Target-Space Differentiation: Combination of Pyrazole-4-sulfonamide Core with Cyclohexenylethyl Motif

A chemoinformatic analysis of BindingDB and ChEMBL entries reveals that the precise combination of a 1,3-dimethylpyrazole-4-sulfonamide core with a cyclohexenylethyl side chain is not represented in public bioactivity databases as of 2024, while isolated fragments (e.g., cyclohexenylethyl-linked pyrazole sulfonamides with different core methylation) have been recorded in nociceptin/orphanin FQ receptor binding assays with Ki values in the low nanomolar range [1]. This combinatorial novelty implies that the target compound has not been exhaustively profiled and may exhibit polypharmacology distinct from its nearest database neighbors. For industrial screening groups, this compound represents a chemically tractable starting point for hit expansion absent the intellectual property constraints of heavily patented 1,3,5-trimethylpyrazole sulfonamide series.

Multi-target Pharmacology Drug Repurposing Chemoinformatics

Limitations Acknowledgment: Absence of Direct Head-to-Head Comparative Data

A thorough search of PubMed, Google Patents, BindingDB, ChEMBL, and ACS Publications (as of mid-2024) did not identify any study that directly compares N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide with a structurally defined analog under identical assay conditions. Consequently, all differentiation claims in this guide rest on structural class inference, established SAR trends within the pyrazole-4-sulfonamide family, and the compound's chemical uniqueness relative to published analogs. Potential procurers should verify critical activity parameters experimentally before committing to large-scale synthesis or biological screening campaigns.

Data Disclosure Procurement Risk Assessment Experimental Gap Analysis

Recommended Application Scenarios for N-(2-(Cyclohex-1-en-1-yl)ethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide Based on Established Evidence


Medicinal Chemistry SAR Expansion of Pyrazole-4-sulfonamide Sodium Channel Blockers

The compound serves as a structurally distinct probe for SAR studies aimed at optimizing Nav1.8 (PN3) sodium channel inhibitors. Its 1,3-dimethyl core and cyclohexenylethyl side chain occupy a chemical space adjacent to—but not overlapping with—exemplified compounds in US Patent 7,223,782 B2 [1]. Procuring this compound allows medicinal chemists to evaluate how the endocyclic double bond in the N4 substituent and the specific 1,3-dimethyl pattern influence sodium channel subtype selectivity, metabolic stability, and off-target liability relative to the saturated cyclohexyl and benzyl analogs described in the patent.

Antiproliferative Hit Identification Against MCF-7, HeLa, and A549 Cancer Cell Lines

Given the established antiproliferative activity of closely related 3,5-dimethyl and 1,3,5-trimethyl pyrazole-4-sulfonamides against MCF-7, HeLa, and A549 cell lines [1], the target compound can be screened in the same panel to determine whether the 1,3-dimethyl substitution confers a unique selectivity or potency profile. The absence of C5 methylation may reduce metabolic demethylation, potentially improving in vitro half-life compared to the 1,3,5-trimethyl analog MR-S1-2.

Chemoinformatics-Based Virtual Screening Library Enrichment

Because the exact scaffold is absent from major public bioactivity databases such as BindingDB and ChEMBL [1], procurement of this compound enriches corporate screening libraries with a novel chemotype. This is particularly valuable for organizations running phenotypic screens where scaffold novelty correlates with reduced risk of rediscovering known mechanisms of action. The compound can serve as a starting point for hit-to-lead optimization in under-explored biological target space.

Synthetic Methodology Development for Pyrazole-4-sulfonamide Functionalization

The cyclohexenylethyl side chain introduces a synthetic handle (the endocyclic double bond) that can be exploited in late-stage functionalization reactions such as epoxidation, dihydroxylation, or hydroboration–oxidation. This makes the compound a useful substrate for developing and validating new synthetic methods aimed at diversifying pyrazole sulfonamide libraries, as described in the broader synthetic context of the 2023 ACS Omega study [1].

Quote Request

Request a Quote for N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.